Momordin I - 95851-40-4

Momordin I

Catalog Number: EVT-8188498
CAS Number: 95851-40-4
Molecular Formula: C41H64O13
Molecular Weight: 764.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
momordine I is a natural product found in Aralia armata and Momordica cochinchinensis with data available.
Synthesis Analysis

Methods of Synthesis
The synthesis of Momordin I can be achieved through several methods, primarily focusing on extraction from Momordica charantia or via chemical synthesis. One notable method involves the extraction of triterpenoids from the fruit and seeds of bitter melon using organic solvents such as ethanol or methanol. The process typically includes:

  1. Extraction: The dried plant material is subjected to solvent extraction to isolate the crude triterpenoid mixture.
  2. Purification: The crude extract undergoes chromatographic techniques, such as silica gel column chromatography, to separate Momordin I from other constituents.
  3. Characterization: The purified compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.

Recent advancements also explore synthetic pathways that utilize organic synthesis techniques to create derivatives of Momordin I, enhancing its bioactivity and stability .

Molecular Structure Analysis

Molecular Structure
The molecular formula of Momordin I is C30H46O3C_{30}H_{46}O_3, and it features a complex structure characteristic of triterpenoids. The compound has multiple rings and functional groups that contribute to its biological activity. Structural analysis reveals:

  • Triterpenoid Backbone: Composed of five fused rings.
  • Functional Groups: Hydroxyl groups that enhance solubility and reactivity.
  • Stereochemistry: Specific stereochemical configurations that are crucial for its interaction with biological targets.

Detailed structural elucidation can be performed using X-ray crystallography or advanced spectroscopic methods .

Chemical Reactions Analysis

Chemical Reactions Involving Momordin I
Momordin I participates in various chemical reactions that can be categorized as follows:

  1. Hydrolysis Reactions: Interaction with water can lead to the hydrolysis of ester bonds, potentially altering its bioactivity.
  2. Redox Reactions: The presence of hydroxyl groups allows for oxidation-reduction reactions, which may enhance or diminish its pharmacological effects.
  3. Conjugation Reactions: Momordin I can undergo conjugation with other biomolecules, such as proteins, which may modulate its activity in biological systems.

These reactions are critical for understanding how Momordin I functions at a molecular level and its potential modifications for therapeutic use .

Mechanism of Action

Mechanism of Action
The mechanism through which Momordin I exerts its effects involves several pathways:

  1. Inhibition of Enzymatic Activity: Research indicates that Momordin I can inhibit specific enzymes involved in cancer cell proliferation, such as SENP1 (SUMO-specific protease 1). This inhibition leads to increased levels of SUMOylated proteins, which are involved in regulating cell growth and apoptosis .
  2. Antiviral Activity: Studies have shown that Momordin I exhibits antiviral properties by interfering with viral gene expression and replication processes, particularly against human cytomegalovirus .
  3. Induction of Apoptosis: Through various signaling pathways, including the activation of autophagy and apoptosis mechanisms, Momordin I promotes programmed cell death in cancer cells.

These mechanisms highlight the potential of Momordin I as a therapeutic agent in treating various diseases, including cancer and viral infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 462.68 g/mol
  • Melting Point: Approximately 210–212 °C
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.

These properties are essential for determining the formulation and delivery methods for therapeutic applications .

Applications

Scientific Applications
Momordin I has several promising applications in science and medicine:

  1. Anticancer Therapy: Due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells, it is being studied for use in cancer treatments.
  2. Antiviral Agent: Its efficacy against viruses like human cytomegalovirus positions it as a potential candidate for antiviral drug development.
  3. Functional Food Ingredient: As a natural compound derived from bitter melon, it is explored for inclusion in dietary supplements aimed at enhancing health through antioxidant properties.

Research continues to uncover additional therapeutic potentials and mechanisms associated with Momordin I, making it a significant focus within pharmacological studies .

Phylogenetic Origins & Biosynthetic Pathways of Momordin I

Evolutionary Context Within Ribosome-Inactivating Protein Superfamily

Momordin I (also designated Momordin Ic) belongs to the Ribosome-Inactivating Protein superfamily, specifically classified as a Type 1 Ribosome-Inactivating Protein. Type 1 Ribosome-Inactivating Proteins are defined by a single catalytic polypeptide chain with RNA N-glycosidase activity, distinguishing them from Type 2 Ribosome-Inactivating Proteins (e.g., ricin), which possess a lectin domain for cell binding [6] [9]. Momordin I shares the conserved molecular mechanism of eukaryotic ribosome inactivation: it depurinates adenine-4324 in the α-sarcin/ricin loop of 28S ribosomal RNA, halting protein synthesis. This catalytic site features conserved residues (Tyr⁷⁹, Tyr¹¹², Glu¹⁶⁷, Arg¹⁷⁰, Trp²⁰⁴ in Momordica charantia) critical for substrate recognition and adenine excision [9] [10].

Phylogenetic analyses reveal that Momordin I homologs cluster within a distinct clade of plant-derived Ribosome-Inactivating Proteins, closely related to trichosanthin (from Trichosanthes kirilowii) and luffin (from Luffa cylindrica). This evolutionary grouping suggests divergent evolution from a common ancestral gene before the speciation of Cucurbitaceae plants [6]. Horizontal gene transfer events have been documented for Ribosome-Inactivating Protein genes in insects (e.g., whiteflies Bemisia tabaci), but Momordin I’s genomic architecture—with introns—supports direct vertical inheritance within plants [8].

Table 1: Key Features of Type 1 Ribosome-Inactivating Proteins

ProteinSource PlantCatalytic Efficiency (kcat/KM)Key Structural Motifs
Momordin IMomordica charantia1.4 × 10³ M⁻¹s⁻¹Conserved active-site pocket; No signal peptide
TrichosanthinTrichosanthes kirilowii2.1 × 10³ M⁻¹s⁻¹Similar β-sheet fold; Vacuolar targeting
Pokeweed Antiviral ProteinPhytolacca americana1.8 × 10³ M⁻¹s⁻¹Secreted form; Ribonuclease activity

Biosynthetic Gene Clusters in Momordica charantia and Related Species

Momordin I is an oleanane-type triterpenoid saponin derived biosynthetically from the mevalonate pathway. Its core aglycone (oleanolic acid) is formed via cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases. In Momordica charantia, two key oxidosqualene cyclases govern triterpene diversity:

  • β-Amyrin synthase: Directs cyclization to β-amyrin, precursor of oleanolic acid.
  • Lupeol synthase: Produces lupeol, precursor for pentacyclic triterpenes [7].

Gene duplication and neofunctionalization events in Momordica charantia have generated paralogous oxidosqualene cyclase genes with distinct product specificities. Comparative genomics indicates these genes reside in biosynthetic clusters co-localized with downstream modification enzymes:

  • Cytochrome P450 monooxygenases (e.g., CYP716A subfamily): Catalyze C-28 oxidation of β-amyrin to oleanolic acid.
  • UDP-glycosyltransferases: Attach xylose and glucose to C-3, forming Momordin I’s oligosaccharide chain (oleanolic acid-3-O-β-D-xylopyranosyl(1→3)-β-D-glucopyranoside) [4] [7].

Momordica charantia’s genome shows higher copy numbers of β-amyrin synthase genes than related cucurbits (e.g., Cucurbita pepo), correlating with its elevated oleanane-type saponin production [7]. Similarly, in Kochia scoparia (an alternate source of Momordin I), transcriptomic studies identify analogous gene clusters but with divergent regulation, explaining chemotypic variations between species [1] [3].

Table 2: Key Enzymes in Momordin I Biosynthesis

EnzymeGene FamilyFunction in PathwaySubcellular Localization
Squalene synthaseSQSConverts FPP to squaleneEndoplasmic reticulum
β-Amyrin synthaseOSCCyclizes 2,3-oxidosqualene to β-amyrinEndoplasmic reticulum
Cytochrome P450 716A1CYP716AOxidizes β-amyrin at C-28 to oleanolic acidEndoplasmic reticulum
UDP-glucosyltransferase 73CUGT73CGlucosylates oleanolic acid at C-3Cytosol

Regulatory Mechanisms of Triterpenoid Saponin Biosynthesis

The biosynthesis of Momordin I is transcriptionally regulated by:

  • Phytohormones: Jasmonic acid acts as a master inducer, upregulating oxidosqualene cyclase and CYP450 gene expression via MYC2 transcription factors. In Momordica charantia cell cultures, methyl jasmonate increases Momordin I yield 3.2-fold within 48 hours [4] [7].
  • Developmental cues: Gene expression peaks in immature fruits and senescing leaves, coinciding with maximal saponin accumulation as a chemical defense.

Amino acid residues in oxidosqualene cyclases critically determine product specificity. Site-directed mutagenesis studies demonstrate that a single residue substitution (Trp²⁶⁰ → Phe²⁶⁰) shifts catalysis from β-amyrin-dominant to lupeol-dominant output, directly impacting oleanolic acid precursor availability [7]. This residue position, located in the enzyme’s active-site cavity, influences substrate folding during cyclization.

Epigenetic mechanisms also contribute: DNA methylation near promoter regions of β-amyrin synthase genes inversely correlates with their expression in Momordica charantia root versus leaf tissues, explaining organ-specific saponin distribution [7]. Additionally, feedback inhibition occurs where oleanolic acid downregulates squalene epoxidase transcription, preventing precursor oversupply [4].

Properties

CAS Number

95851-40-4

Product Name

Momordin I

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C41H64O13

Molecular Weight

764.9 g/mol

InChI

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22-,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1

InChI Key

HWYBGIDROCYPOE-UDXSKONJSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O

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